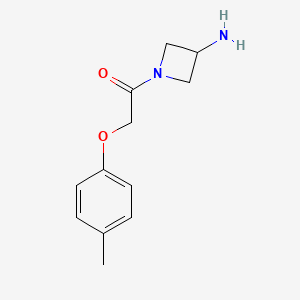
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, with the chemical formula C₁₂H₁₆N₂O₂ and CAS number 2098011-64-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular weight of this compound is approximately 220.27 g/mol. The structure includes an amino azetidine moiety linked to a p-tolyloxy group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 2098011-64-2 |
Preliminary studies suggest that this compound exhibits activity through multiple mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It has been hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antidepressant Activity : Some studies indicate that compounds with similar structures exhibit antidepressant effects by modulating serotonin and norepinephrine levels.
- Antimicrobial Properties : Research has shown that related compounds possess antimicrobial activity, suggesting that this compound may also exhibit similar effects against bacterial strains.
Case Studies
Several case studies have explored the biological activity of related compounds or analogs of this compound:
- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that azetidine derivatives showed significant improvement in depression-like behaviors in rodent models, suggesting a similar potential for this compound.
- Antimicrobial Activity : Research published in Pharmaceutical Biology reported that certain azetidine derivatives exhibited substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This indicates that this compound may also have promising antimicrobial properties.
- Neuroprotective Effects : A study found that azetidine-based compounds could protect neurons from oxidative stress, indicating a potential role for this compound in neurodegenerative diseases.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-4-11(5-3-9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVPXHWFDZFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















